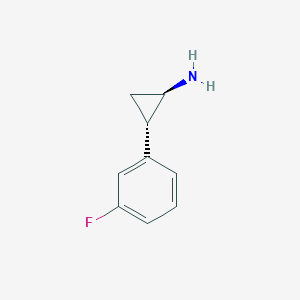

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Overview

Description

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a chiral cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, followed by amination. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include cyclopropanone derivatives, substituted cyclopropylamines, and various functionalized cyclopropane compounds. These products can have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a probe in studying enzyme mechanisms and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, while the cyclopropane ring can provide rigidity and stability to the molecule. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine include:

- (1R,2S)-2-(3-Chlorophenyl)cyclopropanamine

- (1R,2S)-2-(3-Bromophenyl)cyclopropanamine

- (1R,2S)-2-(3-Methylphenyl)cyclopropanamine

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated or alkyl-substituted analogs .

Biological Activity

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a cyclopropane derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12F1N

- Molecular Weight : Approximately 169.21 g/mol

- Structure : The compound features a cyclopropane ring substituted with a 3-fluorophenyl group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Key mechanisms include:

- Neurotransmitter Modulation : It is believed that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive function.

- Antitumor Activity : Preliminary studies indicate that cyclopropane derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.

Antidepressant Effects

Research has suggested that compounds similar to this compound exhibit antidepressant properties. In vitro assays have demonstrated:

- Increased Neurotransmitter Levels : The compound may enhance the levels of serotonin and norepinephrine in synaptic clefts, contributing to its antidepressant effects.

- Behavioral Studies : Animal models treated with this compound showed reduced depressive-like behaviors compared to controls.

Antitumor Activity

The antitumor potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro testing on cancer cell lines has shown significant cytotoxic effects, particularly against breast and lung cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of key survival signals.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Effects in Animal Models

A study conducted on rodents evaluated the effects of this compound in a forced swim test. Results indicated that:

- Dosing : A dose of 10 mg/kg significantly reduced immobility time compared to control groups.

- Mechanism : Increased levels of serotonin were measured post-treatment, suggesting a role in mood enhancement.

Properties

IUPAC Name |

(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGGARNLAOPVNV-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.